molecular formula C15H21Cl2NO2S2 B14662465 1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane CAS No. 50877-99-1

1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane

Cat. No.: B14662465
CAS No.: 50877-99-1
M. Wt: 382.4 g/mol
InChI Key: NUOYBZDJMFKOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane is an organosulfur compound characterized by the presence of a benzenesulfonyl group, dichloromethyl group, and a sulfanyl group attached to an azonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane typically involves the reaction of benzenesulfonyl chloride with a dichloromethyl sulfide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor used in the synthesis of 1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane.

    Dichloromethyl sulfide: Another precursor involved in the synthesis.

    Sulfoxides and sulfones: Oxidation products of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

CAS No.

50877-99-1

Molecular Formula

C15H21Cl2NO2S2

Molecular Weight

382.4 g/mol

IUPAC Name

1-[benzenesulfonyl(dichloro)methyl]sulfanylazonane

InChI

InChI=1S/C15H21Cl2NO2S2/c16-15(17,22(19,20)14-10-6-5-7-11-14)21-18-12-8-3-1-2-4-9-13-18/h5-7,10-11H,1-4,8-9,12-13H2

InChI Key

NUOYBZDJMFKOQM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCN(CCC1)SC(S(=O)(=O)C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.